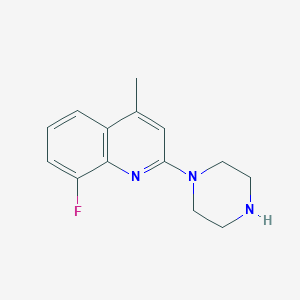

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline

Description

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline is a quinoline derivative featuring a fluorine atom at position 8, a methyl group at position 4, and a piperazine moiety at position 2 of the quinoline core. The fluorine atom at position 8 likely enhances lipophilicity and metabolic stability, while the methyl group at position 4 may reduce steric hindrance compared to bulkier substituents.

Properties

Molecular Formula |

C14H16FN3 |

|---|---|

Molecular Weight |

245.29 g/mol |

IUPAC Name |

8-fluoro-4-methyl-2-piperazin-1-ylquinoline |

InChI |

InChI=1S/C14H16FN3/c1-10-9-13(18-7-5-16-6-8-18)17-14-11(10)3-2-4-12(14)15/h2-4,9,16H,5-8H2,1H3 |

InChI Key |

UZRBVYIZJJBCEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2F)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-fluoroquinoline and 4-methylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained between 60-80°C.

Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline involves large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline derivatives.

Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield reduced quinoline products.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Reduced quinoline products with hydrogenated functional groups.

Substitution: Quinoline derivatives with substituted functional groups.

Scientific Research Applications

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Biological Effects: The compound’s effects include inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline with key analogs from the evidence:

Key Observations:

Substituent Effects: Fluorine vs. Chlorine: The 8-fluoro group in the target compound likely improves BBB penetration compared to the 7-chloro substituent in Compound 2l . Chlorine’s larger atomic radius may increase steric hindrance, reducing receptor binding efficiency. Piperazine Modifications: Unmodified piperazine (target compound) offers flexibility for hydrogen bonding, while 4-methylpiperazine () increases lipophilicity and metabolic stability.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~274.3 g/mol) compared to analogs in (393.14 g/mol) and (349.42 g/mol) suggests improved solubility and bioavailability .

- Bulky substituents, such as the 2,4-dimethoxyphenyl group in ’s compound, significantly reduce aqueous solubility due to increased hydrophobicity .

Pharmacological Potential

- Fluorine-Containing Analogs : Fluorine at position 8 (target compound) or 2-fluorophenyl () enhances electronic effects, improving interactions with hydrophobic receptor pockets. This is critical for CNS-targeted drugs .

- Piperazine Role : The piperazine moiety in all compounds facilitates interactions with serotonin or dopamine receptors. Modifications like ethylpiperazine () may alter receptor selectivity .

- Chloro-Substituted Analogs : Compounds like ’s 7-chloro derivative may exhibit higher toxicity profiles due to chlorine’s metabolic persistence, limiting therapeutic utility compared to fluorine .

Biological Activity

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H13F2N3 |

| Molecular Weight | 239.25 g/mol |

| IUPAC Name | 8-fluoro-4-methyl-2-(piperazin-1-yl)quinoline |

The biological activity of 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline is primarily attributed to its interaction with various molecular targets, including:

- Dopamine Receptors: The compound has shown affinity for dopamine D2 receptors, which are critical in the treatment of psychiatric disorders.

- Serotonin Receptors: It may act as a serotonin antagonist, influencing mood and anxiety pathways.

- Acetylcholinesterase Inhibition: The compound exhibits potential as an acetylcholinesterase inhibitor, which is relevant in Alzheimer's disease research.

Biological Activities

Research indicates that 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline possesses a range of biological activities:

- Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

- Anticancer Properties: Preliminary data indicate that it may inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer models.

- Neuroprotective Effects: The compound has been evaluated for neuroprotective properties, showing promise in mitigating neuronal damage.

Case Studies

Several studies have highlighted the biological efficacy of 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline:

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinoline and tested their anticancer activities. The results indicated that 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline exhibited significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines.

Study 2: Neuroprotective Effects

A study conducted by Zhang et al. (2020) explored the neuroprotective effects of various quinoline derivatives. The findings suggested that 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline reduced oxidative stress markers in neuronal cells, indicating its potential for treating neurodegenerative diseases.

Study 3: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of several quinoline derivatives. The study found that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.